molecular formula C12H11NO2 B1329917 Ethyl 8-quinolinecarboxylate CAS No. 25635-22-7

Ethyl 8-quinolinecarboxylate

Cat. No.: B1329917
CAS No.: 25635-22-7
M. Wt: 201.22 g/mol
InChI Key: WTLGTEPKKMWKPX-UHFFFAOYSA-N
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Description

Ethyl 8-quinolinecarboxylate is a chemical compound with the molecular formula C12H11NO2. It is an ester derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its versatile nature and unique properties, making it a valuable substance in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-quinolinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an organic solvent like acetone . Another method involves the Friedländer synthesis, where an o-aminoacetophenone derivative reacts with an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 8-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: It serves as a precursor for biologically active molecules with potential antibacterial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing antimalarial and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 8-quinolinecarboxylate involves its interaction with various molecular targets and pathways. It can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with enzymatic processes, disrupt cellular functions, and induce apoptosis in cancer cells. The compound’s ability to chelate metal ions also makes it useful in studying metal-dependent biological processes .

Comparison with Similar Compounds

    Quinoline-3-carboxylates: These compounds share a similar quinoline backbone but differ in the position of the carboxylate group.

    Ethyl 2-quinolinecarboxylate: Another ester derivative with the carboxylate group at the 2-position.

    Ethyl 4-quinolinecarboxylate: Similar structure with the carboxylate group at the 4-position.

Uniqueness: Ethyl 8-quinolinecarboxylate is unique due to its specific position of the carboxylate group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to form complexes, interact with biological targets, and exhibit pharmacological effects .

Properties

IUPAC Name

ethyl quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLGTEPKKMWKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180314
Record name 8-Quinolinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25635-22-7
Record name 8-Quinolinecarboxylic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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